
3-(Piperidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yl)morpholine: is a heterocyclic organic compound that features both a piperidine and a morpholine ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(Piperidin-4-yl)morpholine typically involves the reaction of 4-piperidone with morpholine under hydrogenation conditions. The process can be catalyzed using platinum or palladium catalysts under low pressure (1 MPa or less) to achieve high yield and purity . Another method involves the reaction of 1-benzyl-4-piperidone with morpholine, followed by deprotection to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalyst and reaction parameters is crucial for maintaining high yield and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Piperidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.
N-Benzylethylphenidate: A compound with a piperidine ring, used in the study of central nervous system stimulants.
Uniqueness: 3-(Piperidin-4-yl)morpholine is unique due to its dual ring structure, combining the properties of both piperidine and morpholine. This duality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-piperidin-4-ylmorpholine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h8-11H,1-7H2 |
InChI-Schlüssel |
PMNRABUYTOSYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)
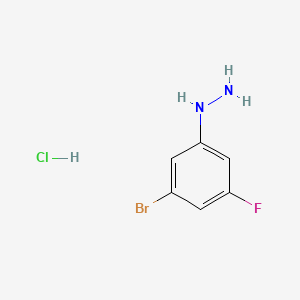
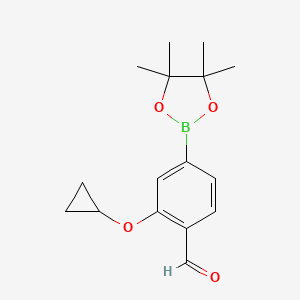
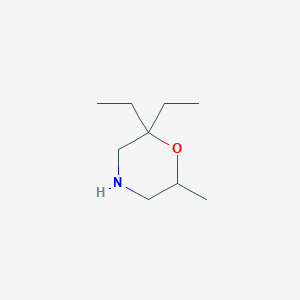
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)

![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)
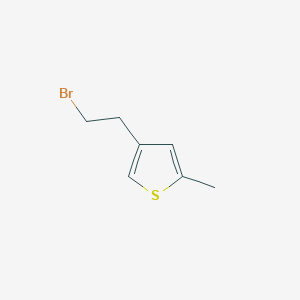
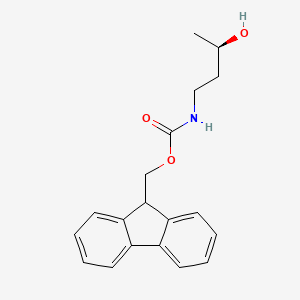
![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
